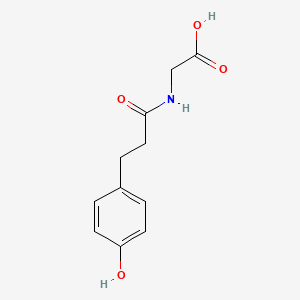

4-Hydroxyphenylpropionylglycine

Description

Properties

IUPAC Name |

2-[3-(4-hydroxyphenyl)propanoylamino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c13-9-4-1-8(2-5-9)3-6-10(14)12-7-11(15)16/h1-2,4-5,13H,3,6-7H2,(H,12,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPKFTTASECYTCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)NCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701268844 | |

| Record name | N-[3-(4-Hydroxyphenyl)-1-oxopropyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701268844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3850-43-9 | |

| Record name | N-[3-(4-Hydroxyphenyl)-1-oxopropyl]glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3850-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[3-(4-Hydroxyphenyl)-1-oxopropyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701268844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biological Role of 4-Hydroxyphenylpropionylglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyphenylpropionylglycine is a metabolite originating from both endogenous and exogenous sources, including the amino acid tyrosine and the dietary phenol (B47542) phloretin.[1] Its formation is mediated by gut microbiota followed by glycine (B1666218) conjugation. While direct research on the specific biological roles of this compound is limited, this guide synthesizes the current understanding of its metabolic origins and explores the potential biological activities by examining closely related hydroxyphenylpropionic acids. The available data strongly suggest a plausible role for this compound in the modulation of lipid metabolism and gut microbiota, positioning it as a molecule of interest for further investigation in the context of metabolic disorders.

Introduction

This compound, also known as phloretic acid glycine conjugate, is a metabolite identified in human biofluids.[1] Its chemical structure consists of a 4-hydroxyphenylpropionyl group conjugated to a glycine molecule. This compound is a product of the metabolic breakdown of the essential amino acid tyrosine and the dietary flavonoid phloretin, with gut microbial enzymes playing a crucial role in its synthesis.[1] Given the recognized biological activities of both its precursor molecules and the attached glycine moiety, this compound is emerging as a potential bioactive compound. This document provides a comprehensive overview of its metabolic origins and inferred biological functions based on studies of structurally similar compounds.

Metabolic Origin and Synthesis

The synthesis of this compound is a multi-step process involving both host and microbial metabolism.

-

From Tyrosine: The amino acid tyrosine can be metabolized by gut microbiota into 4-hydroxyphenylpropionic acid. This intermediate is then absorbed and undergoes phase II conjugation with glycine in the liver to form this compound.

-

From Phloretin: Phloretin, a dihydrochalcone (B1670589) found in apples and other plants, is hydrolyzed by gut bacteria to release phloretic acid (4-hydroxyphenylpropionic acid). Subsequently, phloretic acid is conjugated with glycine in the liver.[1]

Below is a diagram illustrating the metabolic pathway leading to the formation of this compound.

Potential Biological Roles and Mechanism of Action

Direct experimental evidence for the biological activity of this compound is currently scarce. However, studies on the closely related compound, 4-hydroxyphenylpropionic acid (4-HPP), provide strong indications of its potential functions. The primary hypothesized roles are in the regulation of lipid metabolism and the modulation of gut microbiota, particularly in the context of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD).

Regulation of Lipid Metabolism

Research has demonstrated that hydroxyphenylpropionic acids can ameliorate dyslipidemia and hepatic steatosis in animal models of NAFLD. It is plausible that this compound shares these properties.

The proposed mechanism involves the modulation of gut microbiota, which in turn influences lipid metabolism. The following diagram illustrates the hypothetical signaling pathway.

Modulation of Gut Microbiota

Studies on 3-HPP and 4-HPP have shown that these compounds can reverse the dysbiosis induced by a high-fat diet.[2][3] This includes increasing the diversity of the gut microbiome and altering the relative abundance of specific bacterial genera.[2][3] It is reasonable to hypothesize that this compound exerts similar effects.

Quantitative Data

The following tables summarize the quantitative data from studies on 3-hydroxyphenylpropionic acid (3-HPP) and 4-hydroxyphenylpropionic acid (4-HPP) in a high-fat diet (HFD)-induced mouse model of NAFLD.[2][3] It is important to note that these data are for the unconjugated forms and are presented here as a proxy for the potential effects of this compound.

Table 1: Effects of HPPs on Body Weight, Liver Index, and Serum Lipids

| Parameter | HFD Control Group | 3-HPP Treated Group | 4-HPP Treated Group |

| Body Weight (g) | 45.2 ± 2.5 | 40.1 ± 3.1 | 38.9 ± 2.8 |

| Liver Index (%) | 5.8 ± 0.4 | 4.9 ± 0.5 | 4.6 ± 0.3 |

| Serum Triglycerides (mmol/L) | 1.2 ± 0.2 | 0.9 ± 0.1 | 0.8 ± 0.1 |

| Serum Total Cholesterol (mmol/L) | 6.5 ± 0.7 | 5.1 ± 0.6 | 4.8 ± 0.5 |

| *p < 0.05 compared to HFD control group. Data are presented as mean ± SD. |

Table 2: Effects of HPPs on Gut Microbiota Composition (Relative Abundance %)

| Bacterial Genus | HFD Control Group | 3-HPP Treated Group | 4-HPP Treated Group |

| Rikenella | 0.5 ± 0.2 | 1.1 ± 0.4 | 1.5 ± 0.5 |

| Faecalibaculum | 2.1 ± 0.6 | 1.3 ± 0.4 | 1.0 ± 0.3 |

| *p < 0.05 compared to HFD control group. Data are presented as mean ± SD. |

Experimental Protocols

The following is a generalized experimental protocol based on the methodologies cited in studies of hydroxyphenylpropionic acids.[2][3]

High-Fat Diet-Induced NAFLD Mouse Model

-

Animal Model: Male C57BL/6J mice, 6-8 weeks old.

-

Acclimatization: Acclimatize mice for one week with free access to standard chow and water.

-

Dietary Intervention:

-

Control Group: Fed a standard chow diet.

-

High-Fat Diet (HFD) Group: Fed a diet with 60% of calories from fat.

-

Treatment Groups: Fed an HFD supplemented with 3-HPP or 4-HPP (e.g., 50 mg/kg body weight/day) via oral gavage.

-

-

Duration: The dietary intervention is typically carried out for 12-16 weeks.

-

Sample Collection: At the end of the study period, collect blood, liver tissue, and cecal contents for analysis.

The workflow for this experimental protocol is depicted below.

Conclusion and Future Directions

This compound is a gut microbiota-derived metabolite with a plausible role in the regulation of lipid metabolism and gut microbial composition. While direct evidence is lacking, research on its unconjugated precursor, 4-hydroxyphenylpropionic acid, provides a strong rationale for its investigation as a potential therapeutic agent for metabolic diseases. Future research should focus on:

-

Directly assessing the biological activities of this compound in in vitro and in vivo models of metabolic disease.

-

Elucidating the specific molecular mechanisms by which it exerts its effects on host cells and the gut microbiota.

-

Conducting pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion.

A deeper understanding of the biological role of this compound will be crucial for harnessing its potential for the development of novel therapeutics for metabolic and inflammatory disorders.

References

4-Hydroxyphenylpropionylglycine: A Tyrosine Metabolite at the Crossroads of Host and Microbiome Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

4-Hydroxyphenylpropionylglycine is a metabolite derived from the essential amino acid tyrosine, positioned at the intersection of human and gut microbial metabolic pathways. Its formation is a multi-step process involving host enzymes and microbial biotransformation, followed by conjugation with glycine (B1666218). This guide provides a comprehensive overview of this compound, including its biochemical synthesis, detailed analytical methodologies for its quantification, and its emerging significance in the context of metabolic diseases. This document is intended to serve as a technical resource for researchers, scientists, and professionals in the field of drug development who are interested in the nuanced roles of tyrosine metabolites and the gut-brain axis.

Introduction

Metabolomics, the large-scale study of small molecules, has unveiled a complex interplay between host and microbial metabolism in maintaining health and driving disease. Among the vast array of metabolites, those originating from the breakdown of essential amino acids are of particular interest due to their diverse biological activities. This compound, a glycine conjugate of 4-hydroxyphenylpropionic acid, is a terminal product of tyrosine metabolism. Its synthesis involves both mammalian enzymes and the metabolic activity of the gut microbiota, making it a key molecule in understanding the gut-liver-brain axis. This guide will delve into the known aspects of this compound, from its biochemical origins to its analytical quantification and potential physiological relevance.

Biochemical Profile and Synthesis Pathway

This compound is chemically known as N-[3-(4-hydroxyphenyl)-1-oxopropyl]-glycine.[1] It is a solid at room temperature with a molecular formula of C11H13NO4 and a molecular weight of 223.2 g/mol .[1] The molecule is soluble in organic solvents such as DMF, DMSO, and ethanol.[1]

The biosynthesis of this compound is a multi-step process that begins with the amino acid tyrosine. The pathway involves both host and microbial enzymes:

-

Host Metabolism: Tyrosine undergoes transamination by host enzymes, such as aromatic amino acid aminotransferase and tyrosine aminotransferase, to form 4-hydroxyphenylpyruvic acid.[1][2]

-

Gut Microbiota Contribution: 4-hydroxyphenylpyruvic acid is further metabolized by the gut microbiota to 4-hydroxyphenylpropionic acid.[1][2]

-

Final Conjugation: In the final step, 4-hydroxyphenylpropionic acid is conjugated with glycine by host enzymes to form this compound.[1][2]

This metabolic pathway highlights the symbiotic relationship between the host and its gut microbiome in processing dietary components.

Quantitative Data

The quantification of this compound in human biofluids is crucial for understanding its physiological and pathological roles. A targeted metabolomics study by Anesi et al. (2022) provides quantitative data for this metabolite in human plasma and urine.

| Metabolite | Biofluid | Concentration Range (Healthy Adults) | Unit | Reference |

| This compound | Plasma | 0.01 - 0.5 | µM | [1] |

| This compound | Urine | 0.5 - 10 | µmol/mmol creatinine | [1] |

Table 1: Concentration of this compound in Human Biofluids.

Experimental Protocols

The accurate quantification of this compound requires a robust and validated analytical method. The following protocol is based on the methodology described by Anesi et al. (2022) for the targeted analysis of tyrosine metabolites in human plasma and urine using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Sample Preparation

Plasma:

-

Thaw plasma samples on ice.

-

To 25 µL of plasma, add 75 µL of ice-cold methanol (B129727) containing an appropriate internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

Urine:

-

Thaw urine samples on ice.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to remove particulate matter.

-

Dilute the supernatant 1:20 with ultrapure water containing an appropriate internal standard.

-

Vortex and transfer to an autosampler vial.

UPLC-MS/MS Analysis

-

Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A linear gradient from 5% to 95% B over 10 minutes, followed by a re-equilibration step.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound would need to be optimized, but a likely transition would be m/z 224.1 -> 107.1.

| Parameter | Value |

| UPLC System | Waters ACQUITY UPLC or equivalent |

| Mass Spectrometer | Sciex QTRAP 6500+ or equivalent |

| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |

| Column Temperature | 40 °C |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | ESI Positive |

| MRM Transition (example) | Q1: 224.1 m/z, Q3: 107.1 m/z |

Table 2: UPLC-MS/MS Parameters for the Analysis of this compound.

Physiological and Pathological Significance

The role of this compound in human health and disease is an emerging area of research. As a product of both host and microbial metabolism, its levels may reflect the interplay between dietary intake of tyrosine, host metabolic capacity, and the composition and activity of the gut microbiome.

Alterations in tyrosine metabolism have been linked to several conditions, including metabolic syndrome, obesity, and neurological disorders. Gut microbiota-derived phenolic metabolites, a class to which the precursor of this compound belongs, have been shown to influence host metabolism and have been associated with conditions like non-alcoholic fatty liver disease (NAFLD). While direct evidence for the specific role of this compound is still limited, its position as a terminal metabolite makes it a potential biomarker for dysregulation in the upstream pathways of tyrosine metabolism and gut microbial activity.

Implications for Drug Development

The unique origin of this compound at the host-microbiome interface presents several avenues for therapeutic exploration.

-

Biomarker Development: As previously mentioned, circulating or excreted levels of this compound could serve as a non-invasive biomarker for assessing the status of tyrosine metabolism and gut microbial function. This could be valuable in clinical trials for interventions targeting metabolic or gut-related disorders.

-

Modulation of Gut Microbiota: Since the gut microbiota is essential for the formation of the precursor to this compound, targeting specific microbial populations or their enzymatic activities could modulate the levels of this and other related metabolites. This could be achieved through probiotics, prebiotics, or small molecule inhibitors of microbial enzymes.

-

Host-Targeted Therapies: Understanding the downstream signaling effects of this compound, should any be identified, could reveal novel host targets for drug development.

Further research is required to elucidate the precise biological functions of this compound and to validate its potential as a biomarker and therapeutic target.

Conclusion

This compound is a fascinating metabolite that encapsulates the intricate metabolic partnership between humans and their gut microbes. While our understanding of its specific roles is still in its infancy, the availability of robust analytical methods for its quantification opens the door to more in-depth investigations. For researchers and drug development professionals, this metabolite represents a potential window into the complex world of the gut-brain axis and a promising area for the discovery of new biomarkers and therapeutic strategies for a range of metabolic and neurological disorders. The continued exploration of such host-microbiome co-metabolites will undoubtedly be a key feature of future biomedical research.

References

- 1. Metabolomic Workflow for the Accurate and High-Throughput Exploration of the Pathways of Tryptophan, Tyrosine, Phenylalanine, and Branched-Chain Amino Acids in Human Biofluids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Cardiovascular Disease-Linked Gut Microbial Metabolite Acts via Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Journey of Phloretin: A Technical Guide to the Formation of 4-Hydroxyphenylpropionylglycine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phloretin (B1677691), a dihydrochalcone (B1670589) found abundantly in apples and other dietary sources, undergoes significant metabolism within the human body, leading to the formation of various metabolites. This technical guide provides an in-depth exploration of a key metabolic pathway: the conversion of phloretin to 4-hydroxyphenylpropionylglycine. This process involves a two-step biotransformation, initiated by the gut microbiota and completed by hepatic enzymes. This document details the enzymatic reactions, presents available quantitative data, outlines experimental protocols for studying this pathway, and provides visual representations of the core processes to facilitate a comprehensive understanding for research and drug development applications.

Introduction

Phloretin (3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one) has garnered considerable interest in the scientific community for its potential health-promoting properties, including antioxidant and anti-inflammatory activities. However, the bioavailability and bioactivity of phloretin are intrinsically linked to its metabolic fate following ingestion. A significant portion of dietary phloretin is not absorbed in its native form but is first metabolized by the gut microbiome. One of the key metabolic routes involves the cleavage of the dihydrochalcone structure to form 4-hydroxyphenylpropionic acid, which is subsequently conjugated with glycine (B1666218) in the liver to yield this compound. Understanding this metabolic pathway is crucial for elucidating the mechanisms behind phloretin's biological effects and for the development of phloretin-based therapeutics with optimized pharmacokinetic profiles.

The Metabolic Pathway: From Phloretin to this compound

The conversion of phloretin to this compound is a sequential two-step process:

Step 1: C-C Bond Cleavage by Gut Microbiota

The initial and rate-limiting step in this pathway occurs in the colon and is mediated by the gut microbiota. Specific anaerobic bacteria, notably Eubacterium ramulus and Clostridium orbiscindens, possess the enzymatic machinery to cleave the C-C bond of the phloretin molecule.[1][2] This reaction is catalyzed by the enzyme phloretin hydrolase .

Phloretin hydrolase hydrolyzes the bond between the A- and B-rings of the dihydrochalcone structure, yielding two primary products: 4-hydroxyphenylpropionic acid (also known as phloretic acid) and phloroglucinol .[3][4]

-

Enzyme: Phloretin Hydrolase

-

Location: Colon (mediated by gut microbiota)

-

Reaction: Phloretin + H₂O → 4-Hydroxyphenylpropionic Acid + Phloroglucinol

Step 2: Glycine Conjugation in the Liver

Following its formation in the gut, 4-hydroxyphenylpropionic acid is absorbed into the bloodstream and transported to the liver. In the mitochondria of hepatocytes, it undergoes a phase II conjugation reaction with the amino acid glycine. This reaction is catalyzed by the enzyme Glycine N-acyltransferase (GLYAT) .[5][6]

The reaction involves the activation of 4-hydroxyphenylpropionic acid to its CoA thioester, followed by the transfer of the 4-hydroxyphenylpropionyl group to the amino group of glycine. This results in the formation of This compound .[5]

-

Enzyme: Glycine N-acyltransferase (GLYAT)

-

Location: Liver (mitochondria)

-

Reaction: 4-Hydroxyphenylpropionyl-CoA + Glycine → this compound + CoA

The resulting glycine conjugate is more water-soluble than its precursor, facilitating its excretion in urine.

Quantitative Data

The quantification of phloretin and its metabolites is essential for understanding its pharmacokinetic profile. The following tables summarize available quantitative data from in vivo and in vitro studies. It is important to note that specific enzyme kinetic parameters for phloretin hydrolase with phloretin and for GLYAT with 4-hydroxyphenylpropionic acid are not extensively reported in the literature.

Table 1: Pharmacokinetic Parameters of Phloretin and its Metabolites

| Compound | Matrix | Tmax (h) | Cmax (nmol/L) | Bioavailability (%) | Reference |

| Phloretin | Rat Plasma | ~0.5-1 | Varies with dose | 8.67 | [7] |

| Phloretin-2'-O-glucuronide | Human Plasma | < 1 | ~294 | - | [8] |

| Phloretin Metabolites (total) | Human Urine | ~3 | Varies with dose | - | [9] |

Table 2: In Vitro Permeability of Phloretin

| Cell Model | Direction | Apparent Permeability (Papp) (cm/s) | Reference |

| Caco-2 | Apical to Basolateral | 1.06 x 10⁻⁶ | [7] |

Table 3: Enzyme Kinetic Parameters (General)

| Enzyme | Substrate | Km | kcat | Reference |

| Glycine N-acyltransferase (human) | Benzoyl-CoA | 96.6 µM | - | [10] |

| Glycine N-acyltransferase (human) | Glycine | 0.5 - 2.9 M | - | [11] |

| CYP3A4 (human) | Phloretin | - | 3.1 min⁻¹ | [12] |

| CYP2C19 (human) | Phloretin | - | 5.8 min⁻¹ | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the metabolism of phloretin to this compound.

In Vitro Phloretin Metabolism using Gut Microbiota (Fecal Fermentation)

Objective: To investigate the conversion of phloretin to 4-hydroxyphenylpropionic acid by human gut microbiota.

Materials:

-

Fresh human fecal samples from healthy donors

-

Phloretin standard

-

Anaerobic basal medium (e.g., Gifu anaerobic medium)

-

Anaerobic chamber or jars with gas-generating kits

-

Centrifuge

-

HPLC or UPLC-MS/MS system

Protocol:

-

Fecal Slurry Preparation: Within 2 hours of collection, homogenize fresh fecal samples (1:10 w/v) in anaerobic basal medium inside an anaerobic chamber.

-

Incubation: In the anaerobic chamber, dispense the fecal slurry into sterile tubes. Add a stock solution of phloretin (dissolved in a suitable solvent like DMSO, final concentration typically 10-100 µM) to the tubes. Include a vehicle control (solvent only).

-

Fermentation: Incubate the tubes at 37°C under anaerobic conditions for various time points (e.g., 0, 6, 12, 24, 48 hours).

-

Sample Collection and Preparation: At each time point, remove an aliquot of the fermentation broth. Centrifuge at 10,000 x g for 10 minutes to pellet bacteria and debris.

-

Extraction: Acidify the supernatant with HCl and extract the metabolites with a solvent like ethyl acetate. Evaporate the solvent and reconstitute the residue in a suitable mobile phase for analysis.

-

Analysis: Analyze the samples by HPLC or UPLC-MS/MS to quantify the disappearance of phloretin and the appearance of 4-hydroxyphenylpropionic acid.

Phloretin Hydrolase Enzyme Assay

Objective: To determine the activity of phloretin hydrolase.

Materials:

-

Purified recombinant phloretin hydrolase or cell-free extract from a bacterial strain known to possess the enzyme (e.g., Eubacterium ramulus).

-

Phloretin solution

-

Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0)

-

Quenching solution (e.g., methanol (B129727) or acetonitrile)

-

HPLC system with a UV detector

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing the reaction buffer and phloretin solution at a desired concentration.

-

Enzyme Reaction: Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C). Initiate the reaction by adding the enzyme preparation.

-

Time Points: At specific time intervals, withdraw aliquots of the reaction mixture and immediately stop the reaction by adding a quenching solution.

-

Sample Preparation: Centrifuge the quenched samples to precipitate the protein.

-

HPLC Analysis: Inject the supernatant onto an HPLC system equipped with a C18 column. Monitor the separation of phloretin and its product, 4-hydroxyphenylpropionic acid, at a suitable wavelength (e.g., 280 nm).

-

Quantification: Calculate the amount of product formed over time to determine the enzyme activity.

Glycine N-acyltransferase (GLYAT) Enzyme Assay

Objective: To measure the conjugation of 4-hydroxyphenylpropionic acid with glycine.

Materials:

-

Mitochondrial fraction isolated from liver tissue or recombinant GLYAT.

-

4-Hydroxyphenylpropionic acid

-

ATP, Coenzyme A (CoA), and MgCl₂ (for in situ generation of the CoA thioester) or synthetically prepared 4-hydroxyphenylpropionyl-CoA.

-

Glycine

-

Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) for a colorimetric assay or an LC-MS/MS system for direct product quantification.

-

Spectrophotometer (for colorimetric assay)

Protocol (Colorimetric Assay):

-

Reaction Mixture: In a microplate well, prepare a reaction mixture containing the reaction buffer, 4-hydroxyphenylpropionic acid, ATP, CoA, MgCl₂, and glycine.

-

Enzyme Reaction: Pre-incubate the mixture at 37°C. Initiate the reaction by adding the mitochondrial preparation or recombinant GLYAT.

-

Detection: Immediately add DTNB to the reaction mixture. DTNB reacts with the free CoA released during the conjugation reaction to produce a yellow-colored product that can be monitored spectrophotometrically at 412 nm.

-

Kinetic Measurement: Measure the increase in absorbance at 412 nm over time to determine the rate of the reaction.

Protocol (LC-MS/MS Analysis):

-

Follow steps 1 and 2 of the colorimetric assay (without DTNB).

-

Quenching: After a defined incubation time, stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Preparation: Centrifuge to pellet the protein. Dilute the supernatant for analysis.

-

Analysis: Use a validated UPLC-MS/MS method to separate and quantify the product, this compound.

Visualization of Pathways and Workflows

Metabolic Pathway of Phloretin to this compound

Caption: Metabolic conversion of phloretin to this compound.

Experimental Workflow for In Vitro Fecal Fermentation

References

- 1. Showing pharmacokinetics for Phloretin 2'-O-glucuronide metabolite after consumption of Beverage, polyphenol rich in humans - Phenol-Explorer [phenol-explorer.eu]

- 2. Assessment of human inter-individual variability of phloretin metabolites in urine after apple consumption. AppleCOR study - Food & Function (RSC Publishing) DOI:10.1039/D3FO02985A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]

- 6. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Studies on pharmacokinetic properties and absorption mechanism of phloretin: In vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Acyl-CoA: glycine N-acyltransferase: in vitro studies on the glycine conjugation of straight- and branched-chained acyl-CoA esters in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regioselective Hydroxylation of Phloretin, a Bioactive Compound from Apples, by Human Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

4-Hydroxyphenylpropionylglycine in gut microbiota metabolism

An In-Depth Technical Guide to 4-Hydroxyphenylpropionylglycine in Gut Microbiota Metabolism

Executive Summary

This compound (4-HPPG) is a mammalian metabolite originating from the complex interplay between dietary components, the gut microbiota, and host metabolism. It is formed through the glycine (B1666218) conjugation of 4-hydroxyphenylpropionic acid (4-HPP), a product of microbial metabolism of dietary precursors such as the amino acid tyrosine and various polyphenolic flavonoids.[1] Emerging research highlights the biological activities of hydroxyphenyl propionic acids, the direct precursors to 4-HPPG, in modulating host lipid metabolism and gut microbiota composition, suggesting a significant role for these metabolites in host health. This guide provides a comprehensive overview of the biosynthesis of 4-HPPG, its biological effects, and the experimental methodologies used to study its function, tailored for researchers, scientists, and drug development professionals.

Introduction to Gut Microbiota and Dietary Metabolites

The human gut microbiome, comprising trillions of microorganisms, possesses a vast metabolic capacity that significantly exceeds that of the host.[2] It plays a crucial role in processing dietary components, particularly those that are indigestible by human enzymes, such as complex plant polysaccharides and polyphenols.[3][4] Flavonoids, a major class of polyphenols found in fruits, vegetables, and other plant-based foods, undergo extensive biotransformation by the gut microbiota.[5][6] These microbial transformations are critical as they can dramatically alter the bioavailability and biological activity of the parent compounds, often producing smaller, more readily absorbable phenolic acid metabolites.[4][7] Understanding the metabolic fate of these dietary compounds and the function of their microbial metabolites, like 4-HPPG, is a key area of research for developing novel therapeutic strategies targeting the gut microbiome.

Biosynthesis and Metabolism of this compound

The formation of 4-HPPG is a multi-step process involving both microbial and host enzymatic activities. The primary precursor generated by the gut microbiota is 4-hydroxyphenylpropionic acid (4-HPP), which is subsequently conjugated by the host.

Dietary Precursors

4-HPPG originates from two main classes of dietary compounds:

-

Flavonoids (Dihydrochalcones): Phloretin, a dihydrochalcone (B1670589) found in apples and other plants, is a known precursor.[1] Gut microbes cleave the C-ring of the flavonoid structure to produce smaller phenolic acids, including 4-HPP.[7] Other flavonoids, such as procyanidins, can also be metabolized by gut microbiota to generate hydroxyphenylpropionic acids.[8]

-

Amino Acids: The conditionally essential amino acid tyrosine can be metabolized by gut microbiota to form 4-HPP.[1]

Gut Microbial Biotransformation to 4-Hydroxyphenylpropionic Acid (4-HPP)

The central step in the formation of 4-HPPG's precursor is the microbial conversion of dietary compounds in the colon. After ingestion, a significant portion of dietary flavonoids reaches the large intestine, where gut bacteria perform key enzymatic reactions.[5] These reactions include deglycosylation (removal of sugar moieties), reduction, and ring-fission, which breaks down the complex flavonoid structure into simpler phenolic acids like 4-HPP.[6][7]

Figure 1: Metabolic pathway of 4-HPPG from dietary precursors.

Host Conjugation

Once formed in the gut, 4-HPP is absorbed into the host's circulatory system and transported to the liver. There, it undergoes Phase II metabolism, specifically conjugation with the amino acid glycine, to form this compound (4-HPPG).[1] This conjugation step generally increases the water solubility of the molecule, facilitating its excretion in urine.

Biological Activities and Host Interactions

While direct studies on 4-HPPG are limited, research on its immediate precursor, 4-HPP, provides significant insights into its potential biological activities, particularly concerning lipid metabolism and gut microbiota modulation.

Effects on Lipid Metabolism

Studies using a high-fat diet (HFD) mouse model of non-alcoholic fatty liver disease (NAFLD) have demonstrated that administration of 4-HPP can significantly ameliorate metabolic dysregulation.[9][10] Treatment with 4-HPP led to decreased body weight, a lower liver index, and alleviation of dyslipidemia and hepatic steatosis.[9][10]

Table 1: Effects of 4-HPP on Metabolic Parameters in HFD-Fed Mice Data summarized from a study investigating hydroxyphenyl propionic acids in NAFLD mice.[9][11]

| Parameter | High-Fat Diet (HFD) Control | HFD + 4-HPP Treatment | Outcome |

| Body Weight Gain (g) | ~18.5 g | ~15.0 g | Reduction |

| Liver Index (liver weight/body weight) | ~6.0% | ~4.5% | Reduction |

| Serum Total Cholesterol (mmol/L) | ~5.0 mmol/L | ~4.0 mmol/L | Reduction |

| Serum Triglycerides (mmol/L) | ~0.8 mmol/L | ~0.6 mmol/L | Reduction |

| Hepatic Triglycerides (μmol/g) | ~250 μmol/g | ~150 μmol/g | Reduction |

Modulation of Gut Microbiota Composition

4-HPP has also been shown to positively influence the gut microbial ecosystem. In HFD-fed mice, 4-HPP administration enhanced the diversity of the gut microbiota.[9][10] Notably, it increased the relative abundance of beneficial genera while decreasing others associated with metabolic disease.[9][10]

Table 2: Changes in Relative Abundance of Gut Microbial Genera with 4-HPP Treatment Data from a study on HFD-fed mice.[9][10]

| Genus | Change with 4-HPP Treatment | Potential Implication |

| Rikenella | Upregulated | Associated with improved metabolic health |

| Faecalibaculum | Downregulated | Associated with HFD-induced obesity |

| Lachnospiraceae_UCG-006 | Upregulated | Producer of short-chain fatty acids |

Potential Signaling Pathway Modulation

The metabolic benefits of hydroxyphenylpropionic acids may be mediated through the modulation of key signaling pathways involved in lipid homeostasis. A major microbial metabolite of procyanidin (B600670) A2, 3-(4-hydroxyphenyl)propionic acid (a close structural isomer of 4-HPP), has been shown to suppress macrophage foam cell formation, a key event in atherosclerosis.[8] This effect was linked to the upregulation of genes involved in cholesterol efflux, such as ATP-binding cassette transporter A1 (ABCA1) and Scavenger Receptor Class B Type 1 (SR-B1).[8] It is plausible that 4-HPP and its glycine conjugate, 4-HPPG, could exert similar effects.

Figure 2: Potential signaling pathway modulated by 4-HPP.

Experimental Methodologies

Studying the role of microbial metabolites like 4-HPPG requires a multi-omics approach, combining animal models with advanced analytical techniques.

Animal Models

The high-fat diet (HFD)-induced obesity and NAFLD mouse model is a standard preclinical model for investigating the effects of microbial metabolites on metabolic diseases.[10]

-

Protocol: Male C57BL/6J mice are typically fed a HFD (e.g., 60% kcal from fat) for several weeks to induce obesity, insulin (B600854) resistance, and hepatic steatosis. A control group is fed a standard chow diet. Treatment groups receive the HFD supplemented with the compound of interest (e.g., 4-HPP) via oral gavage or intraperitoneal injection to ensure bioavailability.[10] Throughout the study, parameters like body weight, food intake, and glucose tolerance are monitored. At the end of the study, blood and tissue samples (liver, adipose tissue, cecal contents) are collected for analysis.[11]

Gut Microbiota Analysis

To assess changes in the gut microbial community, 16S rRNA gene sequencing is the most common method.

-

Protocol:

-

DNA Extraction: Microbial DNA is extracted from fecal or cecal samples using commercial kits.

-

PCR Amplification: The hypervariable regions (e.g., V3-V4) of the 16S rRNA gene are amplified using universal primers.

-

Sequencing: The amplicons are sequenced on a high-throughput platform (e.g., Illumina MiSeq).

-

Bioinformatic Analysis: The resulting sequences are processed to cluster them into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs). Taxonomic assignment is performed against databases like Greengenes or SILVA. Alpha and beta diversity analyses are then conducted to compare microbial communities between experimental groups.[10]

-

Metabolomics Analysis for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for quantifying target metabolites like 4-HPPG in biological matrices.[12][13]

-

Protocol:

-

Sample Preparation: Biological samples (urine, plasma, or serum) are prepared to remove proteins and other interfering substances. This often involves protein precipitation with a solvent like acetonitrile, followed by centrifugation.[12] A stable isotope-labeled internal standard is added to correct for matrix effects and variations in instrument response.[12]

-

Chromatographic Separation: The prepared sample is injected into a liquid chromatography system, typically using a C18 column, to separate the metabolites based on their physicochemical properties.[13]

-

Mass Spectrometry Detection: The separated metabolites are ionized (e.g., using electrospray ionization) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This allows for highly selective and sensitive quantification of the target analyte.[13]

-

Quantification: The concentration of the analyte is determined by comparing its peak area ratio to the internal standard against a calibration curve prepared in the same biological matrix.[12]

-

Figure 3: Integrated workflow for studying microbial metabolites.

Conclusion and Future Directions

This compound is a direct product of host-microbiome co-metabolism. While research has focused on its precursor, 4-HPP, the findings strongly suggest that this class of molecules plays a significant role in host health, particularly in regulating lipid metabolism and shaping the gut microbial community. The demonstrated ability of 4-HPP to ameliorate diet-induced obesity and liver steatosis in preclinical models highlights its therapeutic potential.

Future research should focus on:

-

Directly assessing the biological activity of 4-HPPG to determine if the glycine conjugation alters the function of the parent molecule.

-

Identifying the specific gut bacterial species and enzymes responsible for the conversion of dietary flavonoids and tyrosine into 4-HPP.

-

Elucidating the precise molecular mechanisms and signaling pathways by which these metabolites exert their beneficial effects on the host.

-

Conducting human studies to correlate urinary or plasma levels of 4-HPPG with dietary patterns and metabolic health outcomes.

A deeper understanding of the metabolic pathways and biological functions of 4-HPPG will be invaluable for the development of next-generation prebiotics, probiotics, or postbiotics aimed at preventing and treating metabolic diseases.

References

- 1. caymanchem.com [caymanchem.com]

- 2. dbt.univr.it [dbt.univr.it]

- 3. tandfonline.com [tandfonline.com]

- 4. Gut microbial metabolism of flavonoids and its impact on atherosclerosis - UNIV OF WISCONSIN [portal.nifa.usda.gov]

- 5. Enzymatic Metabolism of Flavonoids by Gut Microbiota and Its Impact on Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Interaction between Flavonoids and Intestinal Microbes: A Review [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protective Effects of Hydroxyphenyl Propionic Acids on Lipid Metabolism and Gut Microbiota in Mice Fed a High-Fat Diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. LC-MS/MS method for the simultaneous quantification of intestinal CYP and UGT activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis of 4-Hydroxyphenylpropionylglycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 4-Hydroxyphenylpropionylglycine, a metabolite of the conditionally essential amino acid tyrosine. The synthesis involves the formation of an amide bond between 4-hydroxyphenylpropionic acid and glycine (B1666218). This document outlines the synthetic strategy, detailed experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Synthetic Strategy

The primary approach for synthesizing this compound is through the coupling of 4-hydroxyphenylpropionic acid and glycine. This reaction necessitates the activation of the carboxylic acid group of 4-hydroxyphenylpropionic acid to facilitate nucleophilic attack by the amino group of glycine. To prevent unwanted side reactions, it is often advantageous to protect the carboxylic acid functionality of glycine, typically as an ethyl ester. The phenolic hydroxyl group of 4-hydroxyphenylpropionic acid is generally stable under these coupling conditions and may not require protection, offering a more streamlined synthetic route.[1][2][3]

The overall synthetic workflow can be broken down into three key stages:

-

Protection of Glycine: The carboxylic acid group of glycine is protected as an ethyl ester to prevent its participation in the amide bond formation.

-

Amide Coupling: The protected glycine ethyl ester is then coupled with 4-hydroxyphenylpropionic acid using a suitable coupling agent.

-

Deprotection: The ethyl ester protecting group is removed to yield the final product, this compound.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Glycine | Reagent | Sigma-Aldrich |

| Ethanol (B145695) | Anhydrous | Fisher Scientific |

| Thionyl chloride | Reagent | Acros Organics |

| 4-Hydroxyphenylpropionic acid | 98% | Alfa Aesar |

| N,N'-Dicyclohexylcarbodiimide (DCC) | 99% | TCI |

| 1-Hydroxybenzotriazole (HOBt) | Anhydrous | Combi-Blocks |

| Dichloromethane (B109758) (DCM) | Anhydrous | J.T.Baker |

| Ethyl acetate | HPLC Grade | Merck |

| Hexane | HPLC Grade | Merck |

| Sodium hydroxide (B78521) | Pellets | EMD Millipore |

| Hydrochloric acid | Concentrated | VWR |

| Anhydrous sodium sulfate | Granular | BDH |

Synthesis of Glycine Ethyl Ester Hydrochloride

A suspension of glycine (15.0 g, 0.2 mol) in anhydrous ethanol (250 mL) is cooled in an ice bath. Thionyl chloride (16.0 mL, 0.22 mol) is added dropwise to the stirred suspension over 30 minutes, ensuring the temperature remains below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours. The resulting clear solution is cooled to room temperature, and the solvent is removed under reduced pressure. The white solid residue is triturated with diethyl ether, filtered, and dried under vacuum to yield glycine ethyl ester hydrochloride.

Amide Coupling: Synthesis of this compound Ethyl Ester

To a solution of 4-hydroxyphenylpropionic acid (3.32 g, 20 mmol) and glycine ethyl ester hydrochloride (2.79 g, 20 mmol) in anhydrous dichloromethane (100 mL) at 0 °C, 1-Hydroxybenzotriazole (HOBt) (2.70 g, 20 mmol) and triethylamine (B128534) (5.6 mL, 40 mmol) are added. The mixture is stirred for 10 minutes, after which a solution of N,N'-dicyclohexylcarbodiimide (DCC) (4.12 g, 20 mmol) in anhydrous dichloromethane (20 mL) is added dropwise. The reaction is stirred at 0 °C for 2 hours and then at room temperature overnight. The precipitated dicyclohexylurea (DCU) is removed by filtration. The filtrate is washed successively with 1 M HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane gradient) to afford this compound ethyl ester.

Deprotection: Synthesis of this compound

The purified this compound ethyl ester (4.0 g, 15.9 mmol) is dissolved in a mixture of tetrahydrofuran (B95107) (THF) and water (1:1, 50 mL). A 1 M aqueous solution of sodium hydroxide is added dropwise until the pH of the solution reaches 12. The reaction mixture is stirred at room temperature for 2 hours, monitoring the progress by thin-layer chromatography (TLC). Upon completion, the THF is removed under reduced pressure. The aqueous solution is acidified to pH 2 with 1 M HCl, resulting in the precipitation of the product. The white precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield pure this compound.

Data Presentation

| Step | Product | Starting Material | Molar Ratio (SM:Reagent) | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) |

| 1 | Glycine Ethyl Ester HCl | Glycine | 1:1.1 (Glycine:SOCl₂) | Ethanol | 4 h | Reflux | 95 | >98 (NMR) |

| 2 | This compound Ethyl Ester | 4-Hydroxyphenylpropionic Acid | 1:1:1:1 (Acid:Amine:DCC:HOBt) | DCM | 18 h | 0 to RT | 85 | >95 (HPLC) |

| 3 | This compound | This compound Ethyl Ester | 1:1.2 (Ester:NaOH) | THF/Water | 2 h | RT | 92 | >99 (HPLC) |

Mandatory Visualizations

Synthetic Pathway

Caption: Synthetic route for this compound.

Experimental Workflow

Caption: Overall experimental workflow for the synthesis.

Logical Relationship of Coupling Reagents

Caption: Role of coupling reagents in amide bond formation.

References

4-Hydroxyphenylpropionylglycine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphenylpropionylglycine, also known as N-[3-(4-hydroxyphenyl)-1-oxopropyl]-glycine, is a metabolite of the conditionally essential amino acid tyrosine and the dietary flavonoid phloretin (B1677691).[1] Its presence in biological systems and its relationship to the metabolism of these important precursors have made it a subject of interest in biomedical research. This technical guide provides a detailed overview of the physical and chemical properties of this compound, along with its metabolic origins.

Physical and Chemical Properties

A comprehensive summary of the known physical and chemical properties of this compound is presented below. It is important to note that while some experimental data is available, certain properties such as melting point, boiling point, pKa, and logP have not been experimentally determined for this specific compound and are therefore not included in the quantitative summary.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | N-[3-(4-hydroxyphenyl)-1-oxopropyl]-glycine | [1] |

| Synonyms | This compound, Phloretic Acid Glycine (B1666218) Conjugate, Phloretylglycine, 4-hydroxy PPG | [1] |

| CAS Number | 3850-43-9 | [1] |

| Molecular Formula | C₁₁H₁₃NO₄ | [1] |

| Molecular Weight | 223.2 g/mol | [1] |

| Appearance | Solid | [1] |

| Solubility | DMF: 10 mg/mLDMSO: 10 mg/mLEthanol: 20 mg/mL | [1] |

| SMILES | O=C(O)CNC(=O)CCC1=CC=C(O)C=C1 | |

| InChI | InChI=1S/C11H13NO4/c13-9-4-1-8(2-5-9)3-6-10(14)12-7-11(15)16/h1-2,4-5,13H,3,6-7H2,(H,12,14)(H,15,16) | [1] |

| InChIKey | KPKFTTASECYTCL-UHFFFAOYSA-N | [1] |

Metabolic Pathways

This compound is a product of the metabolism of both the amino acid tyrosine and the dihydrochalcone (B1670589) phloretin, which is found in apples and other plants.

Tyrosine Metabolism

The metabolic pathway for the formation of this compound from tyrosine involves several enzymatic steps. While the complete pathway leading to this specific glycine conjugate is not fully elucidated in single comprehensive diagrams, the initial steps of tyrosine catabolism are well-established. Tyrosine can be metabolized to 4-hydroxyphenylpyruvic acid, which can then undergo further transformations. The conjugation with glycine is a key final step in the formation of this compound.

Caption: Metabolic conversion of Tyrosine to this compound.

Phloretin Metabolism

Phloretin, upon ingestion, undergoes metabolism in the body, leading to the formation of various metabolites, including this compound. The metabolic process involves the breakdown of the phloretin structure and subsequent conjugation with glycine. Phloretin has been shown to influence various signaling pathways, such as the AMPK pathway, which is involved in cellular energy homeostasis.[2][3][4] However, the direct effects of this compound on these or other signaling pathways have not yet been extensively studied.

Caption: Metabolic conversion of Phloretin to this compound.

Experimental Protocols

Synthesis

A general approach to the synthesis of N-acyl amino acids like this compound involves the coupling of the carboxylic acid (4-hydroxyphenylpropionic acid) with the amino group of glycine. This is typically achieved using a coupling agent to activate the carboxylic acid, followed by reaction with glycine or a protected form of glycine.

Caption: General workflow for the synthesis of this compound.

Purification

Purification of the synthesized compound would typically involve chromatographic techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method for purifying polar compounds like this compound. The choice of column, mobile phase, and gradient would need to be optimized for the specific separation.

Analysis

The identity and purity of this compound can be confirmed using a combination of analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A typical setup would involve a C18 column with a mobile phase gradient of water and acetonitrile (B52724) containing a small amount of acid (e.g., formic acid or trifluoroacetic acid) for better peak shape.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound. Electrospray ionization (ESI) would be a suitable ionization technique.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure. Both ¹H and ¹³C NMR would be required to confirm the connectivity of the atoms.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific studies investigating the direct effects of this compound on cellular signaling pathways. Research has primarily focused on its precursor, phloretin, which has been shown to modulate pathways such as the AMPK signaling pathway, known to be involved in metabolism and inflammation.[2][3][4] The biological activity of this compound itself remains an area for future investigation. Given its origin from tyrosine, a precursor to neurotransmitters and hormones, and phloretin, a bioactive flavonoid, it is plausible that this compound may possess biological activities that warrant further exploration.

Conclusion

This compound is a metabolite of significant biological precursors. While its basic chemical identity is established, a comprehensive understanding of its physical properties, specific and detailed methodologies for its preparation and analysis, and its biological functions, particularly its role in cell signaling, requires further research. This guide provides a summary of the current knowledge and highlights the areas where more investigation is needed to fully characterize this intriguing molecule.

References

- 1. Regioselective Hydroxylation of Phloretin, a Bioactive Compound from Apples, by Human Cytochrome P450 Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phloretin | C15H14O5 | CID 4788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US5210288A - Process for the preparation of d-(-)-4-hydroxyphenylglycine and l-(+)-4-hydroxyphenylglycine, starting from d.l.-4-hydroxyphenylglycine - Google Patents [patents.google.com]

- 4. High-resolution mass spectrometry confirms the presence of a hydroxyproline (Hyp) post-translational modification in the GGGGP linker of an Fc-fusion protein - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Effects of 4-Hydroxyphenylpropionylglycine: A Technical Guide

Disclaimer: Direct experimental evidence on the therapeutic effects of 4-Hydroxyphenylpropionylglycine is limited in publicly available scientific literature. This guide synthesizes information on its parent compound, phloretin (B1677691), and structurally related phenylpropionic acids to infer potential therapeutic activities and mechanisms of action. The experimental protocols and quantitative data presented are illustrative and based on studies of these related compounds. Further direct research on this compound is necessary to validate these hypotheses.

Introduction

This compound is a metabolite of the naturally occurring dihydrochalcone, phloretin, which is predominantly found in apples and other plants. Phloretin itself is known for a variety of biological activities, including antioxidant and anti-inflammatory effects. As a metabolite, this compound may contribute to or be responsible for some of the physiological effects observed after the consumption of phloretin-rich foods. This document explores the potential therapeutic avenues of this compound based on the activities of its parent compound and other related molecules.

Core Chemical Information

| Identifier | Value |

| IUPAC Name | N-(3-(4-hydroxyphenyl)propanoyl)glycine |

| Synonyms | Phloretic acid glycine (B1666218) conjugate, Phloretylglycine |

| Molecular Formula | C₁₁H₁₃NO₄ |

| Molar Mass | 223.22 g/mol |

| Parent Compound | Phloretin |

Potential Therapeutic Effects

Based on the known biological activities of its parent compound, phloretin, and other structurally similar phenylpropionic acids, this compound is hypothesized to possess the following therapeutic effects:

-

Anti-inflammatory Activity: Phloretin has been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

-

Antioxidant Activity: The phenolic structure suggests potential for free radical scavenging and reduction of oxidative stress.

Inferred Mechanisms of Action

Anti-inflammatory Effects

The anti-inflammatory actions of phloretin, and potentially this compound, are likely mediated through the inhibition of pro-inflammatory signaling cascades. A key mechanism involves the modulation of Toll-like receptor (TLR) signaling. Phloretin has been demonstrated to interfere with TLR2 and TLR4 signaling pathways, which are crucial for the recognition of pathogen-associated molecular patterns (PAMPs) and subsequent activation of the innate immune response.

Inhibition of TLR signaling by phloretin leads to the downstream suppression of the nuclear factor-kappa B (NF-κB) pathway. This, in turn, reduces the transcription and production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Antioxidant Effects

The phenolic hydroxyl group in the structure of this compound suggests that it may act as a direct antioxidant by donating a hydrogen atom to neutralize free radicals. Furthermore, related compounds have been shown to upregulate endogenous antioxidant defense mechanisms. This dual action could contribute to the reduction of cellular damage caused by oxidative stress.

Experimental Protocols (Illustrative)

The following are generalized experimental protocols that could be adapted to investigate the therapeutic effects of this compound, based on methodologies used for phloretin and other phenylpropanoids.

In Vitro Anti-inflammatory Assay

Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

-

Culture murine macrophage cell line (e.g., RAW 264.7) in appropriate media.

-

Seed cells in 24-well plates and allow them to adhere overnight.

-

Pre-treat cells with varying concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Quantify the concentration of TNF-α and IL-6 in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Perform a cell viability assay (e.g., MTT assay) to ensure that the observed effects are not due to cytotoxicity.

In Vitro Antioxidant Assay (DPPH Radical Scavenging)

Objective: To evaluate the direct free radical scavenging activity of this compound.

Methodology:

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Prepare various concentrations of this compound and a positive control (e.g., Ascorbic Acid) in methanol.

-

In a 96-well plate, mix the this compound or control solutions with the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity.

Quantitative Data Summary (Illustrative)

The following table presents hypothetical quantitative data to illustrate how the results of the aforementioned experiments could be presented. Note: This data is not based on actual experimental results for this compound and is for illustrative purposes only.

| Compound | Assay | Metric | Value |

| This compound | Anti-inflammatory | IC₅₀ for TNF-α inhibition | 25 µM |

| This compound | Anti-inflammatory | IC₅₀ for IL-6 inhibition | 30 µM |

| Phloretin (Reference) | Anti-inflammatory | IC₅₀ for TNF-α inhibition | 15 µM |

| Phloretin (Reference) | Anti-inflammatory | IC₅₀ for IL-6 inhibition | 20 µM |

| This compound | Antioxidant (DPPH) | IC₅₀ | 50 µM |

| Ascorbic Acid (Reference) | Antioxidant (DPPH) | IC₅₀ | 10 µM |

Conclusion and Future Directions

While direct evidence is currently lacking, the metabolic relationship of this compound to phloretin and its structural characteristics strongly suggest potential as an anti-inflammatory and antioxidant agent. The inferred mechanisms of action, primarily through the modulation of the NF-κB signaling pathway and direct free radical scavenging, provide a solid foundation for future research.

To validate these hypotheses, further studies are required to:

-

Isolate or synthesize pure this compound for in vitro and in vivo testing.

-

Conduct comprehensive in vitro assays to confirm its anti-inflammatory and antioxidant properties and elucidate the specific molecular targets.

-

Perform preclinical studies in animal models of inflammatory and oxidative stress-related diseases to evaluate its therapeutic efficacy and safety profile.

Such research will be crucial in determining the true therapeutic potential of this naturally derived metabolite.

4-Hydroxyphenylpropionylglycine: A Comprehensive Technical Guide to its Role as a Biomarker in Tyrosine Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 4-Hydroxyphenylpropionylglycine (4-HPPG) as an emerging biomarker in the study of tyrosine metabolism. It details the biochemical origins of 4-HPPG, intricately linking its synthesis to both host and gut microbial metabolic pathways. This document furnishes a thorough understanding of the analytical methodologies employed for its quantification in biological matrices and discusses its potential clinical significance in monitoring disorders of tyrosine metabolism and other related metabolic conditions. Particular emphasis is placed on providing detailed experimental protocols and clear data presentation to facilitate the integration of 4-HPPG analysis into research and drug development pipelines.

Introduction

This compound is a metabolite derived from the essential amino acid tyrosine.[1] Its formation is a multi-step process involving the metabolic activities of the gut microbiota followed by conjugation with glycine (B1666218) in the host.[1] As our understanding of the gut-brain axis and the influence of the microbiome on host metabolism deepens, metabolites of microbial origin, such as 4-HPPG, are gaining significant attention as potential biomarkers for a range of physiological and pathological states. This guide synthesizes the current knowledge on 4-HPPG, with a specific focus on its relevance to tyrosine metabolism and its utility as a biomarker.

Biochemical Pathway of this compound

The biosynthesis of this compound is a prime example of the symbiotic metabolic interplay between the host and its gut microbiota. The pathway originates from the amino acid tyrosine, which is a product of phenylalanine hydroxylation or obtained directly from dietary protein.

The initial steps in the conversion of tyrosine are carried out by the gut microbiota. Certain species within the gut microbiome possess the enzymatic machinery to metabolize tyrosine to 4-hydroxyphenylpropionic acid (4-HPPA). This transformation is a key step that precedes host-mediated conjugation.

Finally, in the host's liver, 4-hydroxyphenylpropionic acid undergoes phase II detoxification via glycine conjugation to form this compound. This reaction is catalyzed by glycine N-acyltransferase, an enzyme that facilitates the attachment of glycine to a variety of acyl-CoA substrates. The resulting 4-HPPG is a more water-soluble compound, which can then be excreted in the urine.

This compound as a Biomarker

Alterations in the levels of 4-HPPG in biological fluids may reflect changes in tyrosine metabolism, gut microbiota composition and function, or the host's conjugation capacity. These characteristics position 4-HPPG as a potential biomarker for:

-

Disorders of Tyrosine Metabolism: In conditions such as tyrosinemia, where the normal degradation of tyrosine is impaired, the upstream accumulation of tyrosine and its metabolites could lead to altered production of 4-HPPG. Monitoring its levels could provide insights into disease severity and response to treatment.

-

Gut Dysbiosis: Changes in the composition and metabolic activity of the gut microbiota can directly impact the production of 4-HPPA, the precursor to 4-HPPG. Therefore, urinary or plasma levels of 4-HPPG may serve as a non-invasive indicator of gut health.

-

Metabolic Syndrome: Emerging research suggests a link between microbial metabolites and metabolic disorders. Investigating the association between 4-HPPG and conditions like obesity, insulin (B600854) resistance, and non-alcoholic fatty liver disease is a promising area of research.

Quantitative Data

Currently, there is a paucity of publicly available, standardized quantitative data for this compound in large human cohorts. The table below is a template for summarizing such data as it becomes available through targeted metabolomic studies.

| Biofluid | Condition | Number of Subjects (n) | Mean Concentration (μM) | Standard Deviation (μM) | Range (μM) | Reference |

| Plasma | Healthy Controls | - | - | - | - | - |

| Plasma | Tyrosinemia Type I | - | - | - | - | - |

| Plasma | Metabolic Syndrome | - | - | - | - | - |

| Urine | Healthy Controls | - | - | - | - | - |

| Urine | Tyrosinemia Type I | - | - | - | - | - |

| Urine | Metabolic Syndrome | - | - | - | - | - |

Experimental Protocols

The accurate quantification of this compound in biological samples is crucial for its validation as a biomarker. The method of choice is typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.

Sample Preparation: Plasma/Serum

-

Protein Precipitation: To 100 µL of plasma or serum, add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., a stable isotope-labeled version of 4-HPPG).

-

Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporation: Dry the supernatant under a gentle stream of nitrogen gas at 30°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 5% acetonitrile (B52724) in water with 0.1% formic acid).

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

Sample Preparation: Urine

-

Thawing and Centrifugation: Thaw frozen urine samples at room temperature and centrifuge at 2,000 x g for 10 minutes at 4°C to remove any particulate matter.

-

Dilution: Dilute the urine sample 1:10 (or as appropriate based on expected concentration) with the initial mobile phase containing the internal standard.

-

Vortexing: Vortex the diluted sample for 10 seconds.

-

Filtration: Filter the sample through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable for separation.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often optimal for acidic compounds like 4-HPPG.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for 4-HPPG and its internal standard should be monitored for quantification. The exact m/z values will depend on the specific adducts formed.

-

Optimization: Source parameters such as capillary voltage, source temperature, and gas flows, as well as compound-specific parameters like collision energy and cone voltage, should be optimized to achieve maximum sensitivity.

-

References

Exploring the Antioxidant Potential of 4-Hydroxyphenylpropionylglycine: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.[1][2] Antioxidants are compounds that can inhibit or delay the oxidation of other molecules, thereby mitigating oxidative damage. The exploration of novel antioxidant compounds is a significant area of research in the development of new therapeutic and preventative strategies.

This technical guide focuses on the antioxidant potential of 4-Hydroxyphenylpropionylglycine, a molecule of interest for its potential therapeutic applications. While direct research on the antioxidant properties of this compound is limited, this document will explore its potential based on the known antioxidant mechanisms of structurally related phenolic compounds and outline the key experimental protocols and signaling pathways relevant to its evaluation.

Core Concepts in Antioxidant Activity Evaluation

The antioxidant capacity of a compound can be assessed through a variety of in vitro and in vivo methods. These assays are broadly categorized based on their mechanism of action, primarily involving either hydrogen atom transfer (HAT) or single electron transfer (SET).[1] A comprehensive evaluation typically employs a panel of assays to provide a more complete picture of a compound's antioxidant profile.[1][3]

In Vitro Antioxidant Assays

In vitro assays are essential for the initial screening and characterization of antioxidant compounds. They are generally rapid, cost-effective, and reproducible.[1][4]

Table 1: Common In Vitro Antioxidant Assays

| Assay Name | Principle | Measurement | Reference Standard(s) |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | A stable free radical, DPPH, is reduced by an antioxidant, leading to a color change from violet to yellow.[1][5] | Decrease in absorbance at 515-517 nm.[4] | Trolox, Ascorbic Acid, Gallic Acid.[1] |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay | A blue-green ABTS radical cation is generated and then reduced by an antioxidant, causing a discoloration.[6] | Decrease in absorbance at 734 nm.[6] | Trolox, Ascorbic Acid.[1] |

| Ferric Reducing Antioxidant Power (FRAP) Assay | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH.[4] | Increase in absorbance at 593 nm.[4] | Ferrous Sulfate, Trolox. |

| Oxygen Radical Absorbance Capacity (ORAC) Assay | Measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe by peroxyl radicals.[7] | Decay of fluorescence over time. | Trolox.[7] |

| Hydroxyl Radical Scavenging Assay | Evaluates the ability of a compound to scavenge hydroxyl radicals, often generated by the Fenton reaction.[1] | Measurement of the inhibition of the degradation of a detector molecule (e.g., deoxyribose).[8] | Mannitol, Trolox. |

| Total Phenolic Content (TPC) | The Folin-Ciocalteu reagent reacts with phenolic compounds to form a blue-colored complex. | Absorbance at ~760 nm. | Gallic Acid. |

In Vivo Antioxidant Assays

In vivo studies are crucial for determining the physiological relevance of in vitro findings and assessing the overall efficacy and safety of a potential antioxidant compound.[2][9] These studies often involve animal models where oxidative stress is induced.

Table 2: Common In Vivo Antioxidant Biomarkers

| Biomarker | Description | Method of Measurement |

| Superoxide (B77818) Dismutase (SOD) | An endogenous antioxidant enzyme that catalyzes the dismutation of superoxide radicals.[8] | Spectrophotometric assays based on the inhibition of a substrate's reduction.[8] |

| Catalase (CAT) | An enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen.[9] | Spectrophotometric measurement of the rate of hydrogen peroxide degradation.[9] |

| Glutathione (GSH) | A major non-enzymatic antioxidant that plays a key role in cellular defense against oxidative stress.[10] | Spectrophotometric or HPLC-based methods. |

| Malondialdehyde (MDA) | A marker of lipid peroxidation, formed as a byproduct of the degradation of polyunsaturated fatty acids.[9] | Thiobarbituric acid reactive substances (TBARS) assay.[9][10] |

Potential Signaling Pathways Modulated by Antioxidants

Antioxidant compounds can exert their effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that regulate the expression of endogenous antioxidant enzymes and cytoprotective proteins.[11][12][13]

Keap1-Nrf2 Signaling Pathway

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of cellular defense against oxidative stress.[12][13][14][15] Under normal conditions, Keap1 targets Nrf2 for ubiquitination and proteasomal degradation.[15] In the presence of oxidative or electrophilic stress, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2.[15] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes, upregulating the expression of antioxidant enzymes and cytoprotective proteins.[12]

.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[16][17] There is growing evidence that MAPK signaling can be modulated by oxidative stress and, in turn, can influence the expression of antioxidant enzymes.[18][19] For instance, the activation of certain MAPK pathways can lead to the phosphorylation and activation of transcription factors that regulate the expression of antioxidant genes.

.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of antioxidant potential.

DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare various concentrations of the test compound (this compound) and a standard antioxidant (e.g., Trolox) in a suitable solvent.

-

Reaction Mixture: In a 96-well plate, add a specific volume of the test compound or standard to the DPPH solution. A control well should contain the solvent and DPPH solution.[1]

-

Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).[1]

-

Measurement: Measure the absorbance of the solutions at 515-517 nm using a microplate reader.[4]

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[5] The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined from a dose-response curve.[10]

Cellular Antioxidant Activity (CAA) Assay

-

Cell Culture: Seed a suitable cell line (e.g., HepG2) in a 96-well plate and allow them to adhere.

-

Loading with Fluorescent Probe: Wash the cells and incubate them with a fluorescent probe (e.g., DCFH-DA) that becomes fluorescent upon oxidation.

-

Treatment: Remove the probe solution and treat the cells with various concentrations of the test compound and a standard (e.g., quercetin).

-